molecular formula C11H17N5OS B284817 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B284817
M. Wt: 267.35 g/mol
InChI Key: UPMYLUSDBROLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one, also known as AHTP, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not fully understood, but it has been hypothesized that it acts by inhibiting specific enzymes or proteins involved in cell growth and division. For example, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of cell cycle progression. This inhibition leads to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the disruption of mitochondrial function. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its high purity and yield, making it suitable for large-scale production. Additionally, its selective anticancer activity makes it a promising candidate for cancer therapy. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which hinders the development of more effective treatments.

Future Directions

There are several future directions for research on 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. One area of interest is the development of more effective cancer therapies using this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, the potential applications of this compound in other fields such as agriculture and environmental science should also be explored.

Synthesis Methods

The synthesis of 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves the reaction of hexylthiol with 5-amino-3-cyano-1H-[1,2,4]triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using a chlorinating agent such as thionyl chloride to yield the final product, this compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. In particular, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, this compound has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Properties

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C11H17N5OS/c1-2-3-4-5-6-18-11-15-14-10-13-9(17)7-8(12)16(10)11/h7H,2-6,12H2,1H3,(H,13,14,17)

InChI Key

UPMYLUSDBROLEO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Canonical SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Origin of Product

United States

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